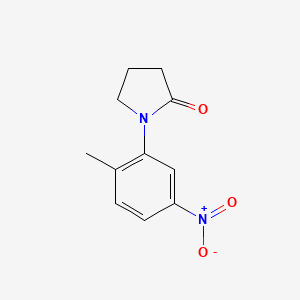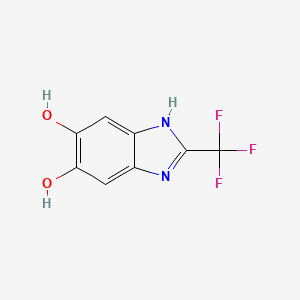
2-(Trifluoromethyl)benzimidazole-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)benzimidazole-5,6-diol is a heterocyclic organic compound that features a benzimidazole core substituted with a trifluoromethyl group and two hydroxyl groups at the 5 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzimidazole-5,6-diol typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)benzimidazole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
2-(Trifluoromethyl)benzimidazole-5,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2-(Trifluoromethyl)benzimidazole-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular redox balance and iron metabolism.
Pathways Involved: It induces ferroptosis by inhibiting the cystine/glutamate antiporter system (system Xc−), leading to the accumulation of lipid peroxides and subsequent cell death.
相似化合物的比较
2-(Trifluoromethyl)benzimidazole-5,6-diol can be compared with other similar compounds, such as:
2-Trifluoromethylbenzimidazole: Lacks the hydroxyl groups at the 5 and 6 positions, resulting in different chemical reactivity and biological activity.
2-(Substituted-phenyl)benzimidazole: Substituted with various functional groups at the 2-position, leading to diverse biological activities.
Benzoxazoles and Benzothiazoles: Similar heterocyclic compounds with different heteroatoms (oxygen or sulfur) in the ring, which influence their chemical properties and applications.
The unique combination of the trifluoromethyl group and hydroxyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H5F3N2O2 |
|---|---|
分子量 |
218.13 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)-1H-benzimidazole-5,6-diol |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)7-12-3-1-5(14)6(15)2-4(3)13-7/h1-2,14-15H,(H,12,13) |
InChI 键 |
UCLVZXHCCLUCCY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1O)O)N=C(N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


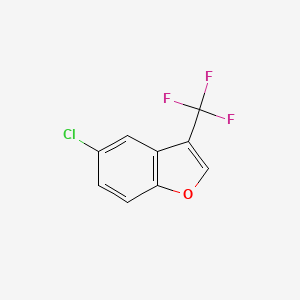
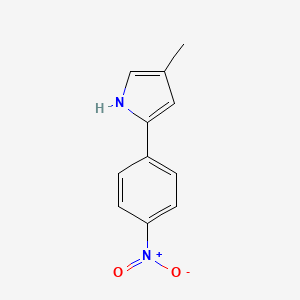
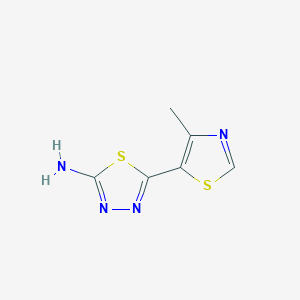


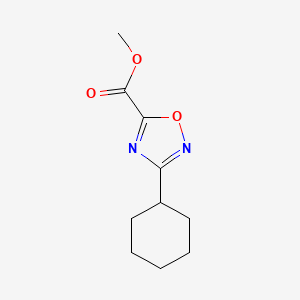
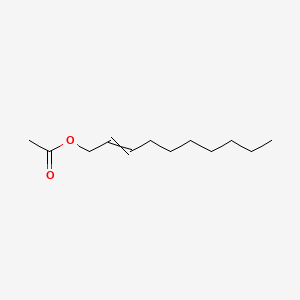
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
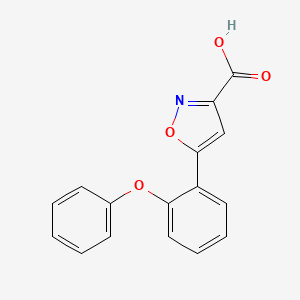
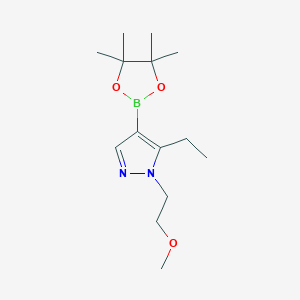
![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
